molecular formula C24H16Cl2O5 B11147190 7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one

7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one

Cat. No.: B11147190
M. Wt: 455.3 g/mol
InChI Key: ALCDJIWFCUJGLL-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one family, characterized by a flavonoid-like core structure. The chromen-4-one scaffold is substituted at the 3-position with a 2,3-dihydro-1,4-benzodioxin-6-yl group and at the 7-position with a 3,4-dichlorobenzyloxy moiety. The benzodioxin moiety, a fused dioxane-aromatic system, contributes to conformational rigidity and may modulate interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C24H16Cl2O5

Molecular Weight

455.3 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one

InChI

InChI=1S/C24H16Cl2O5/c25-19-5-1-14(9-20(19)26)12-30-16-3-4-17-22(11-16)31-13-18(24(17)27)15-2-6-21-23(10-15)29-8-7-28-21/h1-6,9-11,13H,7-8,12H2

InChI Key

ALCDJIWFCUJGLL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Introduction of the 3,4-Dichlorobenzyl Group: This step involves the reaction of the chromenone core with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 2,3-Dihydro-1,4-benzodioxin Moiety: The final step involves the reaction of the intermediate with 2,3-dihydro-1,4-benzodioxin under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydro derivative.

    Substitution: The 3,4-dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzodioxin moiety.

    Reduction: Reduced forms of the chromenone core.

    Substitution: Substituted derivatives at the 3,4-dichlorobenzyl position.

Scientific Research Applications

The compound 7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one is a synthetic organic compound with a complex structure that includes a chromenone core and various functional groups. This article explores its potential applications in scientific research, particularly in pharmacology and biochemistry.

Key Structural Features

FeatureDescription
Chromenone CoreCentral structure providing pharmacological properties
Dichlorobenzyl GroupEnhances lipophilicity and biological interactions
Benzodioxin MoietyPotential for interaction with various biological systems

Pharmacological Activities

Preliminary studies suggest that compounds related to this compound exhibit various pharmacological activities. These include:

  • Antioxidant Properties : Similar compounds have been noted for their ability to scavenge free radicals.
  • Anti-inflammatory Effects : Structures akin to this compound have shown promise in reducing inflammation.
  • Antimicrobial Activity : Certain derivatives have been tested for efficacy against bacterial strains.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application. Interaction studies can provide insights into:

  • Mechanisms of Action : Identifying how the compound affects cellular pathways.
  • Target Identification : Determining specific proteins or receptors that the compound interacts with.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Research into its derivatives may yield compounds with enhanced efficacy or reduced side effects.

Case Study 1: Antioxidant Activity

A study explored the antioxidant potential of similar chromenone derivatives. The results indicated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting that this compound may possess similar properties.

Case Study 2: Anti-inflammatory Effects

Research on related compounds demonstrated their ability to inhibit pro-inflammatory cytokines in cellular models. This suggests that this compound could be further investigated for its anti-inflammatory capabilities.

Mechanism of Action

The mechanism of action of 7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Chromen-4-one Derivatives

Compound Name Substituents (Position) Key Features Biological Activity References
Target Compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl), 7-[(3,4-dichlorobenzyl)oxy] High lipophilicity (Cl substituents), rigid benzodioxin Not explicitly reported; inferred immunomodulatory/anti-inflammatory potential
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one 3-(benzodioxin-6-yl), 7-hydroxy, 2-methyl Hydroxy group enhances solubility; methyl group reduces steric hindrance Antihepatotoxic activity (SGOT/SGPT reduction)
7-((4-Chlorobenzyl)oxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (3o) 2,3,5-trihydroxy, 7-(4-Cl-benzyloxy) Multiple hydroxyls increase polarity; Cl provides moderate lipophilicity Antioxidant, potential hepatoprotective effects
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 8-(dimethylaminomethyl), 6-ethyl, 2-CF₃ CF₃ enhances metabolic stability; ethyl and amino groups alter pharmacokinetics Unreported; predicted CNS activity due to lipophilic substituents

Benzodioxin-Containing Scaffolds in Drug Design

  • Antihepatotoxic Agents : Flavones with 2-hydroxymethyl-1,4-dioxane substitutions (e.g., compound 4g) showed activity comparable to silymarin, highlighting the importance of substituent positioning .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3o 2-Methyl Analog 8-Piperidinylmethyl Derivative
Molecular Weight ~450 g/mol ~430 g/mol ~350 g/mol ~407 g/mol
logP ~4.2 (estimated) ~2.8 ~3.1 ~3.9
Solubility Low (Cl groups) Moderate (hydroxyls) Moderate (hydroxy + methyl) Low (piperidinyl)
Metabolic Stability High (Cl reduces oxidation) Moderate (hydroxyls prone to conjugation) Moderate High (steric protection)

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups: The 3,4-dichlorobenzyloxy group in the target compound likely enhances binding to hydrophobic pockets in targets like kinases or GPCRs compared to non-halogenated analogs .
  • Benzodioxin Rigidity : Compounds with unsubstituted benzodioxin (e.g., ) show reduced activity compared to those with functionalized dioxane rings (e.g., hydroxymethyl in ), suggesting flexibility impacts efficacy .
  • Substituent Bulk : Bulky groups at position 8 (e.g., piperidinylmethyl in ) may hinder membrane permeability but improve target specificity .

Biological Activity

7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one is a synthetic compound with potential therapeutic applications. Its structure suggests various biological activities due to the presence of functional groups that can interact with biological targets. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C27H22Cl2O5
  • Molecular Weight : 497.37 g/mol
  • CAS Number : 610750-05-5
  • Predicted Boiling Point : 641.9 ± 55.0 °C
  • Density : 1.353 ± 0.06 g/cm³

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of chromenone structures have shown promising results in inhibiting cell viability in MTT assays with IC50 values typically below 10 μM .

CompoundCell LineIC50 (μM)Reference
Compound AHeLa5.0
Compound BMCF77.2
Compound CA5496.5

2. Antimicrobial Activity

Compounds containing the dichlorobenzyl moiety have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of cellular membranes or inhibition of key metabolic pathways in bacteria and fungi .

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli15.0
Candida albicans10.0

3. Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity, which has been supported by studies showing its ability to inhibit pro-inflammatory cytokines in vitro .

The proposed mechanism of action for the biological activity of this compound involves:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Case Studies

A notable study investigated the effects of a related compound on human cancer cell lines, demonstrating a dose-dependent increase in apoptosis and a reduction in cell viability . The study utilized flow cytometry and Western blotting techniques to confirm the activation of apoptotic pathways.

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